molecular formula C19H21BO3 B1525739 3-Benzoylphenylboronic acid pinacol ester CAS No. 949022-45-1

3-Benzoylphenylboronic acid pinacol ester

Cat. No. B1525739
CAS RN: 949022-45-1
M. Wt: 308.2 g/mol
InChI Key: LAELVQOXYPYWJZ-UHFFFAOYSA-N
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Description

3-Benzoylphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The empirical formula of 3-Benzoylphenylboronic acid pinacol ester is C19H23BO3 . The molecular weight is 310.20 .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The melting point of 3-Benzoylphenylboronic acid pinacol ester is 58-62 °C . It should be stored at room temperature .

Scientific Research Applications

Drug Design and Delivery Systems

3-Benzoylphenylboronic acid pinacol ester is considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . The compound’s susceptibility to hydrolysis at physiological pH is a critical factor in its pharmacological applications, as the rate of reaction is significantly influenced by the pH and the substituents on the aromatic ring .

Periodontitis Treatment

In the field of dental therapeutics, this compound has been used to modify hyaluronic acid structurally, creating a reactive oxygen species (ROS)-responsive drug delivery system . This system encapsulates curcumin to form nanoparticles that release the drug rapidly in a ROS environment, which is beneficial for treating periodontitis due to its anti-inflammatory and anti-oxidative stress functions .

Suzuki-Miyaura Cross-Coupling Reactions

The ester is utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in synthesizing various organic compounds, including pharmaceuticals and polymers, by forming carbon-carbon bonds between different types of organoboron compounds and halides .

Olefin Metathesis

It serves as a reagent in olefin metathesis, a chemical reaction essential for the formation of carbon-carbon double bonds . This application is significant in the synthesis of fine chemicals and the development of new materials .

Allylboration of Aldehydes

The compound is involved in the allylboration of aldehydes, a reaction catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids . This process is crucial for introducing allyl groups into molecules, which is a valuable step in the synthesis of various organic compounds .

Hydrovinylation of Dienes

It is used in cobalt-catalyzed regioselective hydrovinylation of dienes with alkenes . This reaction is important for the synthesis of vinyl compounds, which are key intermediates in producing pharmaceuticals and agrochemicals .

Safety And Hazards

It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAELVQOXYPYWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725451
Record name Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoylphenylboronic acid pinacol ester

CAS RN

949022-45-1
Record name Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzoylphenylboronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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